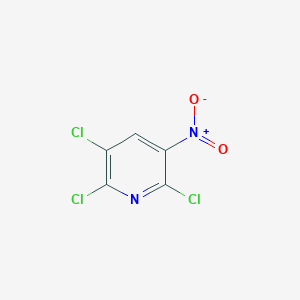

2,3,6-Trichloro-5-nitropyridine

概要

説明

2,3,6-Trichloro-5-nitropyridine is an organic compound with the molecular formula C5HCl3N2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of three chlorine atoms and one nitro group attached to the pyridine ring. It is known for its reactivity and is used in various chemical syntheses and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2,3,6-Trichloro-5-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method is the chlorination of 2,3,6-trichloropyridine followed by nitration. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction parameters such as temperature, pressure, and concentration of reagents. The process often involves continuous flow systems to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and purity of the final product.

化学反応の分析

Types of Reactions

2,3,6-Trichloro-5-nitropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like tin(II) chloride in acidic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products include various substituted pyridines depending on the nucleophile used.

Reduction: The major product is 2,3,6-trichloro-5-aminopyridine.

Oxidation: Products vary based on the specific oxidizing agent and conditions used.

科学的研究の応用

Chemistry

2,3,6-Trichloro-5-nitropyridine is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity enables it to participate in various chemical reactions, including:

- Substitution Reactions : The electron-deficient nature of the pyridine ring allows for nucleophilic attacks, facilitating the displacement of chlorine atoms.

- Reduction Reactions : The nitro group can be reduced to an amino group through electron transfer, often using catalysts or reducing agents.

Biology

In biological research, this compound is explored for its potential in developing bioactive molecules and pharmaceuticals. Notably:

- Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. For example, studies have reported Minimum Inhibitory Concentration (MIC) values lower than those of traditional antibiotics .

- Anticancer Properties : Research indicates that certain derivatives exhibit cytotoxicity against cancer cell lines like HeLa cells. Modifications to the compound's structure can enhance its effectiveness by disrupting metabolic pathways associated with cancer proliferation .

Medicine

The compound is being investigated as a precursor for drug development. Its derivatives may possess:

- Antimicrobial Properties : Ongoing studies aim to synthesize compounds with enhanced efficacy against resistant bacterial strains.

- Anticancer Agents : Modifications to the chemical structure are being studied to improve interaction with cellular targets involved in cancer growth.

Agrochemicals

In the agricultural sector, this compound is used in synthesizing agrochemicals such as herbicides and pesticides. Its reactivity allows it to target specific biochemical pathways in pests and plants, contributing to more effective pest management strategies.

Similar Compounds

| Compound Name | Key Features |

|---|---|

| 2,3,5-Trichloro-4-nitropyridine | Different chlorine and nitro positioning |

| 2,3,6-Trichloropyridine | Lacks the nitro group |

| 2,3,5,6-Tetrachloropyridine | More chlorination than this compound |

| Pentachloropyridine | Fully chlorinated variant |

Uniqueness : The specific arrangement of chlorine and nitro groups in this compound imparts unique chemical properties that differentiate it from similar compounds.

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Escherichia coli and Staphylococcus aureus, with some compounds showing MIC values significantly lower than traditional antibiotics .

Cytotoxicity Against Cancer Cells

Research involving various derivatives tested on HeLa cells revealed that certain modifications increased cytotoxicity by disrupting cellular metabolism pathways associated with cancer proliferation .

作用機序

The mechanism of action of 2,3,6-Trichloro-5-nitropyridine depends on the specific chemical reactions it undergoes. In substitution reactions, the electron-deficient nature of the pyridine ring facilitates nucleophilic attack, leading to the displacement of chlorine atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons, typically facilitated by a catalyst or reducing agent.

類似化合物との比較

Similar Compounds

- 2,3,5-Trichloro-4-nitropyridine

- 2,3,6-Trichloropyridine

- 2,3,5,6-Tetrachloropyridine

- Pentachloropyridine

Uniqueness

2,3,6-Trichloro-5-nitropyridine is unique due to the specific positioning of its chlorine atoms and nitro group, which imparts

生物活性

2,3,6-Trichloro-5-nitropyridine (CAS Number: 55304-72-8) is a synthetic organic compound characterized by its unique structure which includes three chlorine atoms and one nitro group attached to a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and comparisons with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₅HCl₃N₂O₂ |

| Molecular Weight | 227.433 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 301.1 ± 37.0 °C |

| Flash Point | 135.9 ± 26.5 °C |

The biological activity of this compound is largely attributed to its chemical reactivity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to inhibition or activation of specific biochemical pathways. The compound’s electron-deficient nature facilitates nucleophilic attack in substitution reactions, allowing for the displacement of chlorine atoms and the formation of various derivatives that may exhibit enhanced biological properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound may possess significant antimicrobial properties. Studies have explored its potential as a precursor for developing new antimicrobial agents effective against various pathogens. For instance, compounds derived from this nitropyridine have shown promising results against Gram-negative bacteria and fungi .

Anticancer Properties

The compound is also being investigated for its anticancer potential. Its derivatives have been synthesized and tested for cytotoxicity against cancer cell lines, showing varying degrees of effectiveness. The incorporation of halogens and nitro groups into the pyridine structure is believed to enhance the anticancer activity by altering the compound's interaction with cellular targets .

Agrochemical Applications

In addition to its medicinal applications, this compound is utilized in the development of agrochemicals. Its reactivity allows it to serve as an intermediate in synthesizing herbicides and pesticides that target specific biochemical pathways in plants and pests.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a series of nitropyridine derivatives exhibited potent antimicrobial activity against Escherichia coli and Staphylococcus aureus. The most active compound showed an MIC (Minimum Inhibitory Concentration) significantly lower than traditional antibiotics .

- Cytotoxicity Against Cancer Cells : Research involving the testing of various derivatives on HeLa cells revealed that certain modifications increased cytotoxicity by disrupting cellular metabolism pathways associated with cancer proliferation .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,3,5-Trichloro-4-nitropyridine | Similar structure but different substitution pattern | Moderate antimicrobial activity |

| 2,3-Dichloro-5-nitropyridine | Fewer chlorine substitutions | Limited biological studies |

| Pentachloropyridine | Highly chlorinated variant | High toxicity; limited use |

特性

IUPAC Name |

2,3,6-trichloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O2/c6-2-1-3(10(11)12)5(8)9-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXAMNWVBHLRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482808 | |

| Record name | 2,3,6-Trichloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55304-72-8 | |

| Record name | 2,3,6-Trichloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。